One key area of research focuses on VOG's antioxidant and anti-inflammatory properties. Studies have shown VOG can scavenge free radicals and suppress the production of pro-inflammatory cytokines [1]. This suggests VOG may be beneficial in conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases and cardiovascular diseases [2].
VOG's potential neuroprotective effects are another exciting area of research. Studies suggest VOG may modulate the activity of glutamate, a neurotransmitter involved in learning and memory [1]. Additionally, VOG may help protect against oxidative stress in brain cells, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [2].
Vitexin 4''-O-glucoside, also known as 4''-O-glucosylvitexin, is a flavonoid glycoside derived from vitexin, a compound prevalent in various plants, particularly in traditional Chinese medicine. This compound features a glucose molecule attached to the 4'' position of the vitexin structure, enhancing its solubility and potentially its biological activity. Vitexin itself is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties, making vitexin 4''-O-glucoside an interesting subject of study due to its modified chemical structure and enhanced properties.
The synthesis of vitexin 4''-O-glucoside primarily involves glycosylation reactions where glucose is added to the vitexin molecule. Two types of enzymes are commonly employed in these reactions:
For instance, the enzyme Bacillus thuringiensis glycosyltransferase (BtGT_16345) has shown effective glycosylation activity, yielding vitexin 4''-O-glucoside with varying efficiencies depending on the reaction conditions, such as pH and temperature .
Vitexin 4''-O-glucoside exhibits several biological activities attributed to its flavonoid structure:
These activities highlight the potential therapeutic applications of vitexin 4''-O-glucoside in various health contexts.
The synthesis of vitexin 4''-O-glucoside can be achieved through several methods:
Recent studies have focused on optimizing enzymatic synthesis using hydrophobic organic solvents to improve yields significantly .
Studies on the interaction of vitexin 4''-O-glucoside with other compounds have indicated synergistic effects when combined with other antioxidants or anti-inflammatory agents. This suggests potential for enhanced therapeutic efficacy when used in combination therapies. Further research is needed to elucidate these interactions fully.
Several compounds are structurally similar to vitexin 4''-O-glucoside. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Vitexin | Core flavonoid structure | Found in various medicinal plants; exhibits strong antioxidant properties. |
Vitexin 2''-O-rhamnoside | Similar glycosylation pattern | Contains rhamnose instead of glucose; may exhibit different bioactivities. |
Apigenin 7-O-glucoside | Flavonoid backbone | Known for anti-inflammatory effects; different sugar attachment site. |
Vitexin 4''-O-glucoside stands out due to its specific glycosylation pattern that enhances solubility and potentially modifies its biological activity compared to these similar compounds .
Vitexin 4''-O-glucoside possesses the molecular formula C₂₇H₃₀O₁₅ with a molecular weight of 594.5 g/mol [1] [2] [3]. The compound is also referenced under the Chemical Abstracts Service registry number 178468-00-3 [3] [6] [7]. The accurate mass of this flavonoid glycoside has been determined to be 594.158 atomic mass units [3]. The compound represents a complex diglycosylated flavone derivative with a significantly higher molecular weight compared to its parent aglycone apigenin [4].
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₀O₁₅ |
Molecular Weight | 594.5 g/mol |
Accurate Mass | 594.158 amu |
CAS Number | 178468-00-3 |
MDL Number | MFCD18827497 |
Vitexin 4''-O-glucoside is built upon an apigenin core structure, which belongs to the flavone subclass of flavonoids [2] [4]. The core flavone framework consists of a 2-phenylchromen-4-one backbone featuring hydroxyl groups at positions 5 and 7 on the A-ring, and a 4'-hydroxyl group on the B-ring [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one [2] [3].
The compound exhibits the characteristic flavone chromophore system with the α,β-unsaturated carbonyl functionality that is responsible for its ultraviolet absorption properties [10] [12]. The hydroxylation pattern on the flavone backbone significantly influences both the chemical reactivity and biological activity of the molecule [22].
Vitexin 4''-O-glucoside contains two glucose units attached to the flavone core through different linkage types [1] [2]. The first glucose moiety is C-linked at position 8 of the flavone A-ring, representing a C-glycosidic bond characteristic of vitexin derivatives [4] [26]. The second glucose unit is O-linked at the 4'' position of the first glucose through an O-glycosidic bond, creating a diglycosylated structure [2] [8].
The stereochemistry of both glucose units follows the β-D-glucopyranosyl configuration [2] [3]. The C-glycosidic linkage at position 8 provides enhanced stability compared to conventional O-glycosidic bonds, as the carbon-carbon bond is resistant to acid and enzymatic hydrolysis [17] [26]. This structural feature distinguishes vitexin 4''-O-glucoside from simple O-glycosides and contributes to its unique physicochemical properties [17].
The conformational behavior of flavonoid glycosides is governed by steric interactions between the sugar moieties and the flavone backbone, as well as intramolecular hydrogen bonding patterns [20] [21]. Molecular modeling studies have demonstrated that the site of glycosylation and the substitution pattern on the flavonoid core determine the conformational properties of these molecules [20].
The C-glycosidic linkage at position 8 results in restricted rotation around the C-C bond, leading to more defined conformational preferences compared to O-glycosides [20] [21]. The additional O-linked glucose at the 4'' position introduces further conformational complexity through potential steric interactions with the flavone B-ring [20]. Three-dimensional conformational analysis reveals that flavonoid C-glycosides generally exhibit different flexibility patterns compared to their O-glycosylated counterparts [20] [21].
Vitexin 4''-O-glucoside demonstrates variable solubility depending on the solvent system employed [6] [13] [14]. The compound exhibits good solubility in dimethyl sulfoxide at approximately 1 mg/ml and similar solubility in dimethyl formamide [6] [18]. In polar organic solvents, the compound shows solubility in methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone [14] [7].
Aqueous solubility is more limited, with the compound being only slightly soluble in phosphate-buffered saline at physiological pH [6] [18]. Enhanced aqueous solubility can be achieved through co-solvent systems, with approximately 0.50 mg/ml solubility reported in a 1:1 mixture of dimethyl sulfoxide and phosphate-buffered saline [18] [37]. The presence of the two glucose moieties significantly improves water solubility compared to the parent aglycone apigenin [17] [25].
Solvent | Solubility |
---|---|
Dimethyl sulfoxide | ~1 mg/ml |
Dimethyl formamide | ~1 mg/ml |
DMSO:PBS (1:1) | ~0.50 mg/ml |
Phosphate-buffered saline | Slightly soluble |
Organic solvents | Variable |
The stability profile of vitexin 4''-O-glucoside is influenced by environmental factors including temperature, pH, and light exposure [13] [19] [35]. The compound demonstrates enhanced stability compared to flavone aglycones due to the protective effect of the glycosidic substituents [17] [35]. Storage conditions of -20°C under inert atmosphere with protection from light are recommended for long-term stability [15] [19] [37].
The C-glycosidic bond at position 8 provides exceptional stability against acidic conditions and enzymatic hydrolysis, as carbon-carbon bonds are significantly more resistant to cleavage than oxygen-carbon bonds [17] [26]. However, the O-glycosidic linkage at the 4'' position may be susceptible to hydrolysis under extreme conditions [17]. Thermal stability studies indicate that flavonoid glycosides generally maintain structural integrity better than their corresponding aglycones during heat treatment [34] [35] [36].
The compound exhibits stability under normal laboratory conditions with a reported shelf life of at least four years when stored appropriately [37]. Chemical stability is maintained under normal temperatures and pressures, though the compound should be protected from strong oxidizing agents and extreme pH conditions [19].
Ultraviolet-visible spectroscopy of vitexin 4''-O-glucoside reveals characteristic absorption maxima consistent with the flavone chromophore system [5] [10] [37]. The compound exhibits absorption peaks at approximately 216 nm, 271 nm, and 335 nm [37]. These spectral features are typical of apigenin derivatives and reflect the extended conjugation system within the flavone backbone [10] [12].
Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic signals for both the flavone protons and the glucose moieties [7] [8] [32]. The anomeric protons of the glucose units appear as distinctive doublets in the proton nuclear magnetic resonance spectrum, confirming the β-configuration of the glycosidic linkages [8] [25]. Carbon-13 nuclear magnetic resonance spectroscopy allows for complete structural characterization and purity assessment [7] [32].
Mass spectrometry analysis typically shows the molecular ion peak at m/z 594 in positive ion mode, with characteristic fragmentation patterns that aid in structural confirmation [8] [9] [31]. The fragmentation behavior includes loss of glucose units and formation of characteristic aglycone fragments [8] [31].
Spectroscopic Method | Key Features |
---|---|
UV-Vis | λmax: 216, 271, 335 nm |
¹H NMR | Anomeric protons as doublets |
¹³C NMR | Complete structural characterization |
MS | [M+H]⁺ at m/z 595 |
The structure-activity relationships of vitexin 4''-O-glucoside are determined by the interplay between the flavone core structure and the attached carbohydrate moieties [17] [22] [25]. The hydroxylation pattern on the apigenin backbone, specifically the 5,7-dihydroxy substitution on the A-ring and the 4'-hydroxyl group on the B-ring, provides the foundation for biological activity [22] [23].
The C-glycosidic linkage at position 8 significantly influences the compound's pharmacological properties by affecting molecular flexibility and interaction with biological targets [17] [20]. Studies comparing flavonoid O-glycosides and C-glycosides demonstrate that C-glycosides often exhibit enhanced stability and potentially different biological activities due to the non-hydrolyzable carbon-carbon bond [17] [26].
The additional O-linked glucose at the 4'' position modifies the overall molecular properties, potentially affecting cellular uptake, distribution, and metabolic fate [17] [22]. Research indicates that glycosylation can improve water solubility and chemical stability while sometimes modulating biological activity compared to the parent aglycone [17] [25]. The specific positioning and stereochemistry of the glucose substituents contribute to the unique three-dimensional structure that determines molecular recognition and binding affinity to biological targets [20] [22].
Vitexin 4''-O-glucoside can be compared with several structurally related flavonoid compounds to understand its unique properties [24] [25] [26]. The parent compound vitexin (apigenin-8-C-glucoside) differs by the absence of the additional O-linked glucose unit, resulting in a simpler monoglycosylated structure [4] [24] [26]. This structural difference significantly affects solubility, with the diglycosylated derivative showing enhanced aqueous solubility [25].
Isovitexin (apigenin-6-C-glucoside) represents a positional isomer where the C-glycosidic linkage occurs at position 6 rather than position 8 of the flavone A-ring [24] [26]. While both compounds share the same molecular formula for their monoglycosylated forms, the different substitution pattern results in distinct physicochemical and biological properties [24] [26].
Comparison with apigenin O-glycosides, such as apigenin 7-O-glucoside, reveals fundamental differences in stability and metabolic behavior [23] [25]. The O-glycosidic bonds in these compounds are readily hydrolyzed by enzymatic action, whereas the C-glycosidic linkage in vitexin derivatives remains stable [17] [25]. This stability difference has significant implications for bioavailability and biological activity profiles [17] [26].
Compound | Core Structure | Glycosidic Linkage | Molecular Weight | Key Differences |
---|---|---|---|---|
Vitexin 4''-O-glucoside | Apigenin | C-8, O-4'' | 594.5 g/mol | Diglycosylated, enhanced solubility |
Vitexin | Apigenin | C-8 | 432.4 g/mol | Monoglycosylated, parent compound |
Isovitexin | Apigenin | C-6 | 432.4 g/mol | Positional isomer |
Apigenin 7-O-glucoside | Apigenin | O-7 | 432.4 g/mol | O-glycoside, enzymatically labile |